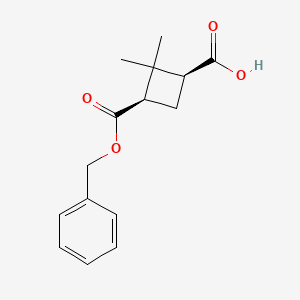![molecular formula C22H14O10 B3324563 4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid CAS No. 18959-91-6](/img/structure/B3324563.png)
4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid
Overview
Description
“4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid” is a chemical compound with the molecular formula C22H14O10 . It is also known by other names such as “4,4’- (1,3-Phenylenebis (oxy))diphthalic acid” and has a molecular weight of 438.3 g/mol .
Molecular Structure Analysis
The molecular structure of “4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid” consists of two phthalic acid groups connected by a phenylenebis (oxy) bridge . The compound has a complex structure with a high degree of conjugation, which may contribute to its chemical properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 438.3 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The compound has a rotatable bond count of 8 and a complexity of 664 .Scientific Research Applications
Synthesis of Coordination Polymers
This compound can be used in the synthesis of coordination polymers . Coordination polymers are a subclass of coordination complexes that possess unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .
Photocatalysis
The coordination polymers synthesized using this compound have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY), and sulfamethoxazole (SMT) .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
4. Luminescent Sensor for Detection of Acetone and Tetracycline A Zn(II)–Metal–Organic Framework based on this compound has been used as a luminescent sensor for the detection of acetone and tetracycline . The detection limits of tetracycline and acetone were observed to be 3.34 µM and 0.1597%, respectively .
Environmental Monitoring
The luminescent sensing capability of the Zn-MOF synthesized using this compound can be used for environmental monitoring, specifically for the detection of tetracycline in urine and aquaculture wastewater systems .
Investigation of Quenching Mechanisms
The study of this compound and its derivatives can help in understanding the quenching mechanisms in luminescent sensors. Fluorescence resonance energy transfer and photoinduced electron transfer have been found to be the possible quenching mechanisms .
properties
IUPAC Name |
4-[3-(3,4-dicarboxyphenoxy)phenoxy]phthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O10/c23-19(24)15-6-4-13(9-17(15)21(27)28)31-11-2-1-3-12(8-11)32-14-5-7-16(20(25)26)18(10-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUSLIBGUTZKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.2]-octane-2-carboxamide](/img/structure/B3324497.png)

![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3324510.png)

![2-[(6-Chloro-2-pyridyl)sulfonyl]ethyl 3-chlorobenzoate](/img/structure/B3324525.png)


![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)




